molecular formula C18H20N2O8S B10772208 N,3,4,5-tetrahydroxy-1-(4-phenoxyphenyl)sulfonylpiperidine-2-carboxamide

N,3,4,5-tetrahydroxy-1-(4-phenoxyphenyl)sulfonylpiperidine-2-carboxamide

Cat. No.: B10772208
M. Wt: 424.4 g/mol
InChI Key: WLWNRAWQDZRXMB-UHFFFAOYSA-N
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Description

N,3,4,5-tetrahydroxy-1-(4-phenoxyphenyl)sulfonylpiperidine-2-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a piperidine ring substituted with multiple hydroxyl groups and a sulfonyl group attached to a phenoxyphenyl moiety. Its unique structure makes it an interesting subject for research in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,3,4,5-tetrahydroxy-1-(4-phenoxyphenyl)sulfonylpiperidine-2-carboxamide typically involves multiple steps, starting from readily available precursors. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid derivative with a halogenated precursor in the presence of a palladium catalyst .

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route to ensure high yield and purity. This often includes scaling up the reaction conditions, using continuous flow reactors, and employing advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N,3,4,5-tetrahydroxy-1-(4-phenoxyphenyl)sulfonylpiperidine-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

    Reduction: The sulfonyl group can be reduced to a sulfide.

    Substitution: The phenoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups can yield corresponding ketones or aldehydes, while reduction of the sulfonyl group can produce a sulfide derivative.

Scientific Research Applications

N,3,4,5-tetrahydroxy-1-(4-phenoxyphenyl)sulfonylpiperidine-2-carboxamide has several scientific research applications:

    Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Its unique structure allows it to interact with various biological targets, making it useful in biochemical assays and drug discovery.

    Medicine: Potential therapeutic applications include acting as an enzyme inhibitor or receptor modulator.

    Industry: It can be used in the development of new materials or as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of N,3,4,5-tetrahydroxy-1-(4-phenoxyphenyl)sulfonylpiperidine-2-carboxamide involves its interaction with specific molecular targets. The hydroxyl and sulfonyl groups can form hydrogen bonds with enzymes or receptors, modulating their activity. The phenoxyphenyl moiety may enhance binding affinity through hydrophobic interactions.

Comparison with Similar Compounds

Similar Compounds

  • N,3,4,5-tetrahydroxy-1-(4-methoxyphenyl)sulfonylpiperidine-2-carboxamide
  • N,3,4,5-tetrahydroxy-1-(4-ethoxyphenyl)sulfonylpiperidine-2-carboxamide

Uniqueness

N,3,4,5-tetrahydroxy-1-(4-phenoxyphenyl)sulfonylpiperidine-2-carboxamide is unique due to the presence of the phenoxy group, which can significantly influence its chemical reactivity and biological activity. This distinguishes it from similar compounds with different substituents on the phenyl ring.

Properties

Molecular Formula

C18H20N2O8S

Molecular Weight

424.4 g/mol

IUPAC Name

N,3,4,5-tetrahydroxy-1-(4-phenoxyphenyl)sulfonylpiperidine-2-carboxamide

InChI

InChI=1S/C18H20N2O8S/c21-14-10-20(15(18(24)19-25)17(23)16(14)22)29(26,27)13-8-6-12(7-9-13)28-11-4-2-1-3-5-11/h1-9,14-17,21-23,25H,10H2,(H,19,24)

InChI Key

WLWNRAWQDZRXMB-UHFFFAOYSA-N

Canonical SMILES

C1C(C(C(C(N1S(=O)(=O)C2=CC=C(C=C2)OC3=CC=CC=C3)C(=O)NO)O)O)O

Origin of Product

United States

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